Enantiomeric Purity Eliminates Stereoselective Bias in Chlorpheniramine Quantification
In humans, the (S)-(+)-enantiomer of chlorpheniramine exhibits a mean Cmax of 12.55 ± 1.51 ng mL⁻¹ and oral clearance (CLoral) of 0.49 ± 0.08 L h⁻¹ kg⁻¹, whereas the (R)-(−)-enantiomer achieves only 5.38 ± 0.44 ng mL⁻¹ and a CLoral of 1.07 ± 0.15 L h⁻¹ kg⁻¹ [1]. Because the (R)-enantiomer is cleared more than twice as fast, using a racemic internal standard can introduce enantiomer‑ratio‑dependent response bias when quantifying total chlorpheniramine in biological samples. (R)-Chlorpheniramine-d6 Maleate Salt provides a single, well‑defined enantiomer that matches the (R)-(−)-analyte in chiral assays and avoids co‑elution ambiguity with the pharmacologically active (S)-(+)-form .
| Evidence Dimension | Human pharmacokinetic parameters – Cmax |
|---|---|
| Target Compound Data | Cmax (R)-(−)-chlorpheniramine: 5.38 ± 0.44 ng mL⁻¹ |
| Comparator Or Baseline | Cmax (S)-(+)-chlorpheniramine: 12.55 ± 1.51 ng mL⁻¹ |
| Quantified Difference | 2.33‑fold higher Cmax for the (S)-(+)-enantiomer |
| Conditions | Single 8 mg oral dose of rac‑chlorpheniramine in healthy extensive CYP2D6 metabolizers (n=6); LC/MS quantification |
Why This Matters
Selecting the (R)-enantiomer standard prevents quantification bias that could arise from differential enantiomer disposition when a racemic internal standard is used.
- [1] Yasuda SU, Zannikos P, Young AE, Fried KM, Wainer IW, Woosley RL. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. Br J Clin Pharmacol. 2002;53(5):519-525. doi:10.1046/j.1365-2125.2002.01578.x View Source
